molecular formula C7H14N2O2S B1526346 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide CAS No. 780732-40-3

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Cat. No.: B1526346
CAS No.: 780732-40-3
M. Wt: 190.27 g/mol
InChI Key: AIERFJIBCCZHKK-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core substituted with an azetidine (four-membered nitrogen-containing ring) at the 4-position. This structure combines the electron-withdrawing sulfone group of thiomorpholine dioxide with the strained azetidine ring, which may influence its electronic and steric properties. The compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c10-12(11)3-1-9(2-4-12)7-5-8-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIERFJIBCCZHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780732-40-3
Record name 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
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Biological Activity

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse chemical reactivity and biological properties. The empirical formula is C7H14N2O2SC_7H_{14}N_2O_2S with a molecular weight of approximately 263.19 g/mol. The compound's structure includes a thiomorpholine ring, which contributes to its biological activity profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthesize azetidine derivative.
  • React with thiomorpholine under controlled conditions.
  • Isolate and purify the product via crystallization or chromatography.

The unique combination of azetidine and thiomorpholine functionalities enhances its biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Interaction: The compound may interact effectively with enzymes or receptors associated with microbial resistance mechanisms. This interaction is crucial for understanding its potential efficacy in treating infections.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
4-(Thiomorpholin-3-yl)-1,1-dioxideSimilar thiomorpholine coreAntimicrobial activity
4-AcetylthiomorpholineAcetyl group on thiomorpholineAntibacterial properties
Azetidinone DerivativesContains azetidine but lacks sulfurPotentially lower antimicrobial activity
Thiomorpholine DerivativesVariants without azetidine substitutionBroader range of biological activities

This compound stands out due to its specific combination of functionalities that may confer distinct biological activities not present in its analogues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy: A study demonstrated that the compound exhibited significant inhibition against a range of bacterial strains, suggesting potential as a new antimicrobial agent.
  • Mechanism of Action: Research into the mechanism of action revealed that the compound may inhibit key enzymes involved in bacterial metabolism, which could explain its antimicrobial properties.
  • Potential Applications: The compound's unique structure makes it suitable for applications in pharmaceuticals, particularly in developing new treatments for infections caused by resistant bacteria.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide serves as an essential building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds .

Biology

  • Biological Activity : The compound is studied for its potential biological interactions. Research indicates that it may exhibit antimicrobial properties and interactions with biomolecules, making it a candidate for further biological investigations .

Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic properties have highlighted its potential in treating infections and possibly cancer. Studies have shown promising antibacterial activity against Gram-positive bacteria . The compound's mechanism of action is believed to involve binding to specific molecular targets, altering enzyme or receptor activities .

Materials Science

  • Development of New Materials : In industrial applications, this compound is utilized in creating new materials and improving chemical processes. Its unique structural characteristics allow it to participate in various reactions that can lead to innovative material properties .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • A study published in MDPI examined the antibacterial activity of various thiomorpholine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains .
  • Another research article focused on the synthesis of hybrid compounds using azetidine derivatives as intermediates. The findings suggested that modifications to the azetidine structure could enhance biological activity .

Comparison with Similar Compounds

Table 2: Antimicrobial and Antiviral Activities of Thiomorpholine 1,1-Dioxide Derivatives

Compound Name Antimicrobial MIC (μg/mL) Antiviral Activity Kinase Inhibition (IC₅₀) References
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide-derived triazoles 6.25–25 (vs. S. aureus, E. coli) N/A N/A
4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)thiomorpholine 1,1-dioxide N/A N/A GAK inhibition (IC₅₀ = 0.19 μM)
BMS-955176 (HIV inhibitor intermediate) N/A Broad-spectrum anti-HIV activity N/A
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Not reported Not reported Not reported

Key Observations:

  • Antimicrobial Activity : Triazole derivatives of the propargyl-substituted compound show moderate activity (MIC 6.25–25 μg/mL), suggesting that electron-withdrawing sulfone groups enhance membrane penetration .
  • Kinase Inhibition : The isothiazolo-pyridine derivative’s low IC₅₀ (0.19 μM) highlights the importance of aromatic heterocycles in target binding .
  • Antiviral Potential: The hydroxyethyl derivative’s role in BMS-955176 underscores the utility of thiomorpholine dioxides in antiviral scaffolds .

Preparation Methods

Starting Materials and Core Formation

  • Thiomorpholine 1,1-dioxide is prepared by oxidation of thiomorpholine using oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfone (1,1-dioxide) functionality.
  • The azetidine ring (a four-membered nitrogen-containing heterocycle) is introduced via substitution reactions involving azetidin-3-yl precursors.

Introduction of Azetidin-3-yl Group

  • The azetidin-3-yl moiety is typically introduced by nucleophilic substitution of a suitable leaving group on the thiomorpholine 1,1-dioxide intermediate.
  • For example, halogenated thiomorpholine 1,1-dioxide derivatives can react with azetidine or its derivatives under basic conditions to afford this compound.
  • The reaction is often conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane at controlled temperatures (room temperature to 0 °C) to optimize yield and selectivity.

Purification and Salt Formation

  • The crude product is purified by extraction, filtration, and chromatographic techniques.
  • The purified compound is frequently converted into its dihydrochloride salt form to enhance stability, solubility, and ease of handling.
  • This salt formation is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.

Research Findings and Optimization

  • The reaction conditions, including temperature, solvent, and base choice, critically influence the yield and purity of this compound.
  • Use of potassium carbonate as a base in DMF under nitrogen atmosphere is reported to provide efficient substitution with minimal side reactions.
  • Cooling the reaction mixture during acid treatment prevents decomposition and ensures high-quality dihydrochloride salt crystals.
  • Purity levels of 97% or higher are achievable, making the compound suitable for research and pharmaceutical applications.

Data Table Summarizing Preparation Parameters

Parameter Condition/Value Effect/Comment
Oxidizing agent Hydrogen peroxide or peracid Converts thiomorpholine to sulfone
Solvent for substitution N,N-Dimethylformamide (DMF) Polar aprotic solvent enhances reaction
Base Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction time 2 hours Sufficient for completion
Workup Water quench, ethyl acetate extraction Isolates product from reaction mixture
Salt formation HCl in methanol Stabilizes compound as dihydrochloride
Purity ≥ 97% Suitable for research use

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide derivatives?

The synthesis of this compound requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. For instance, reflux conditions may be necessary for less reactive starting materials, while room-temperature reactions could suffice for more reactive intermediates. Yield and purity are highly sensitive to these parameters, with polar aprotic solvents (e.g., DMF) often enhancing reaction efficiency. Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential to validate product identity .

Q. How can the molecular structure of this compound be experimentally validated?

X-ray crystallography is the gold standard for determining bond lengths, angles, and stereochemistry. Computational tools like molecular modeling software (e.g., Gaussian or Schrödinger Suite) can predict steric and electronic properties, aiding in rational design. For derivatives lacking crystallographic data, 2D NMR (e.g., COSY, HSQC) can resolve connectivity and confirm regiochemistry .

Q. What safety protocols are recommended for handling thiomorpholine derivatives in laboratory settings?

Thiomorpholine derivatives require stringent safety measures due to their corrosive nature (GHS hazard code H314). Use personal protective equipment (PPE), including nitrile gloves and eye protection. In case of skin contact, immediately wash with soap and water. For spills, neutralize with inert adsorbents and dispose of as hazardous waste. Always work in a fume hood with proper ventilation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound analogs?

SAR studies involve systematic modifications to the azetidine or thiomorpholine moieties. For example, introducing electron-withdrawing groups (e.g., trifluoroacetate) may enhance metabolic stability, while varying substituents on the azetidine ring could modulate receptor binding. High-throughput screening (HTS) combined with molecular docking can identify promising candidates for further in vitro validation .

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions for thiomorpholine derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) can map reaction energy profiles and identify transition states. Coupling this with machine learning algorithms allows rapid screening of solvent/catalyst combinations. For instance, ICReDD’s integrated approach combines computational predictions with experimental validation to reduce trial-and-error inefficiencies .

Q. How can researchers resolve contradictions in yield data across different synthetic protocols?

Discrepancies often arise from unaccounted variables like trace moisture or oxygen sensitivity. Statistical design of experiments (DoE) can systematically isolate critical factors (e.g., temperature × solvent interactions). For example, a factorial design may reveal that anhydrous conditions at 60°C maximize yield, whereas trace water promotes side reactions .

Q. What methodologies are used to assess the stability of this compound under physiological conditions?

Accelerated stability studies in buffers (pH 1–9) and simulated biological fluids (e.g., plasma) can identify degradation products. High-performance liquid chromatography (HPLC) with UV/vis or MS detection monitors decomposition kinetics. For in vivo relevance, microsomal stability assays evaluate hepatic metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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